Nonadecylcyclohexane (C25H50) is a high-purity, long-chain alkylcyclohexane characterized by a melting point of approximately 45 °C and a boiling point of 420 °C. As a heavy naphthenic hydrocarbon, it serves as a critical model compound and analytical standard in the petrochemical and materials science industries. Unlike simple linear alkanes, the presence of the bulky cyclohexane ring attached to a 19-carbon linear alkyl chain fundamentally alters its thermal behavior, introducing complex solid-liquid equilibria and delayed crystallization kinetics. In procurement contexts, this compound is primarily sourced as a precise reference material for gas chromatography-mass spectrometry (GC-MS) profiling of heavy petroleum saturates, and as a controlled model component for flow assurance studies, wax deposition modeling, and pour point depressant evaluation in waxy crude oils [1].
Substituting nonadecylcyclohexane with generic linear alkanes (such as nonadecane or pentacosane) or crude petroleum fractions severely compromises experimental reproducibility and predictive accuracy. Linear alkanes possess highly symmetric crystal packing that lacks the steric hindrance of the cyclohexane ring, resulting in straightforward crystallization without the delayed, multi-stage mesophase transitions characteristic of naphthenes. Conversely, using unrefined waxy crude mixtures introduces unquantifiable variables due to the presence of thousands of interacting hydrocarbon species, making it impossible to isolate the specific thermodynamic drivers of wax aging and solvent migration. Procuring pure nonadecylcyclohexane is therefore mandatory for engineering precise binary or ternary model fluids (e.g., with n-octane) that accurately simulate the solid-liquid phase boundaries, gelation kinetics, and inclusion migration phenomena critical to pipeline flow assurance and lubricant formulation [1].
Nonadecylcyclohexane exhibits highly asymmetric crystallization kinetics driven by its molecular structure. X-ray scattering and differential scanning calorimetry (DSC) studies demonstrate that nucleation from the melt proceeds through a transient mesophase with a crystallization/melting temperature exactly 13 °C below the melting point of its stable crystal phase. In contrast, standard linear alkanes typically transition directly to stable orthorhombic or triclinic phases without this pronounced, stable intermediate gap. This delayed conversion to the stable phase is critical for modeling supercooling effects in heavy oils and designing phase change materials (PCMs) that require specific thermal buffering zones [1].
| Evidence Dimension | Crystallization intermediate stability gap |
| Target Compound Data | Exhibits a transient mesophase 13 °C below the stable crystal melting point |
| Comparator Or Baseline | Linear n-alkanes (e.g., nonadecane): Lack this specific 13 °C delayed mesophase transition |
| Quantified Difference | 13 °C thermal gap between mesophase and stable crystal phase |
| Conditions | Bulk sample nucleation from the melt via X-ray scattering and DSC |
Essential for accurately modeling delayed gelation in lubricants and waxy crudes, where supercooling behavior dictates flow assurance and restart pressures.
In flow assurance engineering, predicting the aging and thickening of wax deposits requires precise binary models. Nonadecylcyclohexane, when mixed with a light solvent like n-octane, provides a highly reproducible model for naphthenic wax deposition. Studies measuring deposition in a 25.4-cm testing tube at a flow rate of 63 mL/min (Reynolds number 526) show quantifiable temporal changes in solvent content within the nonadecylcyclohexane deposit due to thermal gradient-driven migration. Generic multi-component waxes cannot provide this baseline, as their inclusion migration rates are confounded by varying molecular weights and structures [1].
| Evidence Dimension | Wax deposition modeling resolution |
| Target Compound Data | Enables precise temporal tracking of solvent inclusion migration in a binary n-octane mixture |
| Comparator Or Baseline | Generic waxy crude: Confounded by multi-component interference, preventing isolation of migration kinetics |
| Quantified Difference | Provides a strictly controlled binary thermodynamic baseline vs. unquantifiable multi-component noise |
| Conditions | Laminar flow loop (Re = 526) with a thermal gradient across a 25.4-cm testing tube |
Allows flow assurance engineers to validate irreversible thermodynamic models for pipeline wax aging without the noise of crude oil mixtures.
Quantifying the exact split between normal paraffins, isoparaffins, and naphthenes in heavy petroleum fractions requires specialized calibration standards. Under GC-MS conditions optimized for normal paraffins (e.g., 200 °C source temperature), nonadecylcyclohexane demonstrates a molar sensitivity nearly equal to normal paraffins, while isoparaffins undergo significant fragmentation. Using nonadecylcyclohexane as the definitive naphthenic reference allows analysts to establish accurate baselines and resolve the structural distribution of lubricant basestocks, a task impossible if only linear alkane standards like n-octacosane are utilized [1].
| Evidence Dimension | Mass spectrometry molar sensitivity and fragmentation |
| Target Compound Data | Molar sensitivity nearly equal to normal paraffins, stable fragmentation |
| Comparator Or Baseline | Isoparaffins: Undergo significant fragmentation (>10x difference in specific ion yields) |
| Quantified Difference | Equalized naphthene/n-paraffin sensitivity baseline vs. highly fragmented isoparaffin baseline |
| Conditions | GC-MS analysis at 200 °C source temperature, 20 mA scan-in-progress current |
Crucial for analytical laboratories that must accurately certify the composition and performance characteristics of high-end lubricant basestocks.
As a heavy cycloalkane model compound, it is perfectly suited for flow loop experiments designed to test pour point depressants and validate numerical models of wax aging, gelation, and solvent migration under thermal gradients [1].
Ideal for thermodynamic research mapping the phase boundaries of naphthenic fluids under extreme pressures, directly informing the development of deep-water drilling fluids and high-performance traction lubricants [2].
Serves as a mandatory GC-MS calibration standard for petrochemical laboratories needing to accurately quantify the naphthenic content versus normal and isoparaffins in heavy petroleum saturates [3].
The compound's unique 13 °C transient mesophase gap makes it a valuable candidate for specialized thermal energy storage applications that require controlled supercooling and delayed latent heat release [4].